2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]- is a chemical compound characterized by the presence of a furanone ring substituted with a trifluoromethylphenyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the furanone precursor . This reaction is often carried out under controlled conditions using specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, 2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]- stands out due to its unique combination of the furanone ring and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are valuable in various applications .
Properties
CAS No. |
145439-14-1 |
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Molecular Formula |
C11H7F3O2 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-5H,6H2 |
InChI Key |
CZONSUKZOKGQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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